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molecular formula C7H9BrOS B8694659 3-(2-Bromothiophen-3-yl)propan-1-ol

3-(2-Bromothiophen-3-yl)propan-1-ol

Cat. No. B8694659
M. Wt: 221.12 g/mol
InChI Key: IEJAHWNNBGCWIK-UHFFFAOYSA-N
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Patent
US06369089B1

Procedure details

A −78° C. solution of the ester of Example 23(e) (3.896 g, 14.8 mmol) in dry toluene (30 mL, Aldrich) was treated with Dibal (21 mL, 31.5 mmol, 1.5 M/toluene, Aldrich). After 1 h, the mixture was allowed to warm to 0° C. and after a further 1 h, the reaction was quenched by addition of 6 M HCl (30 mL). The mixture was stirred for 15 min. and then was extracted with ether (50 mL). The ether solution was washed with 1 M HCl (2×30 mL) and brine (30 mL) and then was dried (MgSO4), filtered, evaporated and purified by flash chromatography (20% ethyl acetate/hexanes→30%) to give 3-(2-Bromo-thiophen-3-yl)-propan-1-ol (3.224 g, 14.6 mmol, 99%).
Name
ester
Quantity
3.896 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[Br:12])C>C1(C)C=CC=CC=1>[Br:12][C:8]1[S:9][CH:10]=[CH:11][C:7]=1[CH2:6][CH2:5][CH2:4][OH:3]

Inputs

Step One
Name
ester
Quantity
3.896 g
Type
reactant
Smiles
C(C)OC(CCC1=C(SC=C1)Br)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 6 M HCl (30 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (50 mL)
WASH
Type
WASH
Details
The ether solution was washed with 1 M HCl (2×30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (20% ethyl acetate/hexanes→30%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC=CC1CCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.6 mmol
AMOUNT: MASS 3.224 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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